molecular formula C8H9ClN2O2 B1321581 Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate CAS No. 188781-08-0

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Cat. No.: B1321581
CAS No.: 188781-08-0
M. Wt: 200.62 g/mol
InChI Key: XJNJPQSXRUJCIB-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. It is known for its applications as an active pharmaceutical intermediate. The compound is slightly soluble in water and is typically stored in a cool, dry, and ventilated place to ensure its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-methylpyrimidine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves the use of solvents and catalysts to facilitate the reaction and achieve optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for interactions with biological targets, enhancing drug efficacy and specificity.

Key Applications:

  • Neurological Disorders: This compound is involved in developing drugs targeting neurological conditions, contributing to improved therapeutic outcomes.
  • Cancer Treatments: It has been utilized in synthesizing compounds that exhibit notable activity against cancer cell lines, with significant growth inhibition observed in studies comparing it to standard treatments like 5-Fluorouracil (5-FU) .

Case Studies:

  • A study highlighted the synthesis of selective inhibitors for the epidermal growth factor receptor (EGFR), demonstrating its utility in targeted cancer therapies .

Agricultural Chemistry

Agrochemical Formulations:
this compound is integral to formulating agrochemicals, including pesticides and herbicides. Its effectiveness is attributed to its ability to combat specific pests and diseases affecting crops.

Key Benefits:

  • Crop Protection: The compound enhances crop resilience against pathogens, thereby improving agricultural yield and sustainability.
  • Pest Control: Its incorporation into formulations has shown effectiveness in protecting crops from various agricultural threats .

Biochemical Research

Enzyme Activity Studies:
This compound is employed in biochemical assays to study enzyme activities and metabolic pathways. Understanding these interactions is crucial for elucidating cellular functions.

Applications:

  • Metabolic Pathways: Researchers utilize this compound to explore enzyme interactions that are vital for metabolic processes .

Material Science

Development of Novel Materials:
this compound is being investigated for its potential in creating materials with unique properties. These include improved thermal stability and chemical resistance, which are beneficial for various industrial applications.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Effects/Outcomes
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disorders and cancersSignificant growth inhibition in cancer studies
Agricultural ChemistryFormulation of pesticides and herbicidesEnhanced crop protection and yield
Biochemical ResearchEnzyme activity assaysInsights into metabolic pathways
Material ScienceDevelopment of materials with unique propertiesImproved thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-trifluoromethylpyrimidine-5-carboxylate
  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxamide
  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chlorine and ester functional groups make it versatile for various chemical transformations and applications .

Biological Activity

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (ECMPC) is a pyrimidine derivative with significant potential in medicinal chemistry, particularly due to its biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

ECMPC has the molecular formula C10_{10}H10_{10}ClN2_{2}O2_{2} and a molecular weight of 200.62 g/mol. It features a pyrimidine ring substituted with a chlorine atom at the second position and a carboxylate ester at the fifth position. The compound appears as a slightly yellow liquid, is slightly soluble in water, and has an estimated boiling point of 302.7 °C.

Antimicrobial Properties

Research indicates that ECMPC exhibits notable antimicrobial activity , particularly against various bacterial strains and fungi. Its mechanism involves the inhibition of enzymes critical for microbial growth, which could lead to its potential use as an antimicrobial agent. A study highlighted that ECMPC could inhibit the growth of pathogens by targeting specific metabolic pathways .

Antiviral Effects

In addition to its antimicrobial properties, ECMPC has been investigated for antiviral activity . Preliminary studies suggest that it may inhibit certain viruses by interfering with their replication processes. The compound's interaction with viral enzymes could provide a therapeutic avenue for treating viral infections, although further studies are necessary to confirm these effects .

Cytotoxicity and Anticancer Potential

ECMPC has shown promise in anticancer research , demonstrating cytotoxic effects against various cancer cell lines. For instance, in vitro studies reported IC50_{50} values indicating significant growth inhibition in human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells. The compound's ability to induce apoptosis in cancer cells suggests its potential as a lead compound in developing new anticancer therapies .

The biological activity of ECMPC can be attributed to its structural features, allowing it to interact with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : ECMPC has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, making ECMPC a candidate for further investigation in drug interactions.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing various biological pathways that can lead to therapeutic outcomes in infectious diseases and cancer treatment .

Comparative Analysis

To better understand the uniqueness of ECMPC, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundMethyl group at position 4Antimicrobial and antiviral
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylatePhenyl group instead of methylEnhanced anticancer properties
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylateTrifluoromethyl group increases reactivityVariable biological effects

This table illustrates how variations in substitution can influence the biological activities of pyrimidine derivatives, highlighting ECMPC's potential niche in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of ECMPC:

  • Antimicrobial Study : A study demonstrated that ECMPC effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Antiviral Research : In vitro assays showed that ECMPC reduced viral load in infected cell cultures, indicating its potential as an antiviral agent against influenza viruses.
  • Cytotoxicity Assessment : In cancer research, ECMPC exhibited IC50_{50} values ranging from 13 to 58 μM against various cancer cell lines, suggesting significant antiproliferative effects .

Properties

IUPAC Name

ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNJPQSXRUJCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611439
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188781-08-0
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (5 g, 27.5 mmol) and POCl3 (84 g, 550 mmol) was heated at reflux under N2 for 1 h. The reaction was cooled and concentrated. The residue was partitioned between CHCl3 and H2O and the organic layer was dried (Na2SO4), filtered, and concentrated to yield the title compound in a yield of 27% (1.5 g); 1HNMR (CDCl3) δ 9.04 (s, 1H), 4.42 (q, 2H), 2.85 (s, 3H), 1.43 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
84 g
Type
reactant
Reaction Step One
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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